(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis . It’s introduced into a molecule to protect a functional group from the influence of certain reactions. Once those reactions have been carried out, the Boc group can be removed to restore the functional group .
Synthesis Analysis
While specific synthesis methods for “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” are not available, the Boc group is typically introduced to a molecule through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Molecular Structure Analysis
The Boc group has the formula C5H9O2 and a molecular weight of 101.12376 . Its structure includes a carbonyl group (C=O) and a tert-butyl group (C(CH3)3), linked by an oxygen atom .
Chemical Reactions Analysis
The Boc group can be removed from a molecule by an acid-catalyzed reaction, which is often carried out with trifluoroacetic acid . This reaction is commonly used in peptide synthesis, where the Boc group is used to protect amino groups .
Physical and Chemical Properties Analysis
The Boc group is a stable structure with a net charge of 0 . Its physical and chemical properties will depend on the specific molecule it’s part of.
Scientific Research Applications
Structural Analysis and Crystal Formation : The compound demonstrates distinct structural characteristics, such as adopting an envelope conformation in certain derivatives, which is important in the formation of two-dimensional layers through hydrogen and other types of interactions (Rajalakshmi et al., 2013).
Synthesis of Derivatives : An efficient and scalable synthesis of similar compounds has been described, which is key for producing large quantities for further research and applications (Gan et al., 2013).
Applications in Ester and Anhydride Synthesis : This compound is used in reactions leading to the formation of esters and anhydrides, demonstrating its utility in the synthesis of various organic compounds (Bartoli et al., 2007).
Asymmetric Synthesis Applications : It plays a role in asymmetric syntheses of certain carboxylic acids, contributing to the development of optically pure compounds, which is vital in drug synthesis and other applications (Xue et al., 2002).
Tert-butoxycarbonylation Reagent Use : The compound is utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, showing its versatility in modifying different organic compounds (Saito et al., 2006).
Role in Crystal Structure and Conformation : Studies on similar compounds' crystal structures and conformations provide insights into molecular interactions and stability, important for designing stable pharmaceutical compounds (Yuan et al., 2010).
Application in Ru(II)‐BINAP Reduction : This compound is involved in the Ru(II)‐BINAP reduction of ketoesters derived from hydroxyproline, indicating its role in complex organic reactions (King et al., 2005).
Improved Synthesis Methods : Improved synthesis methods for derivatives have been developed, which is crucial for creating more efficient and cost-effective production processes (Liu et al., 2008).
Conformational Analysis in Molecular Structures : The compound's derivatives are used to understand the conformational aspects of molecular structures, aiding in the design of more effective pharmaceutical agents (Cetina et al., 2003).
Antibacterial Activity : Derivatives exhibit antibacterial activities, highlighting the compound's potential in developing new antibacterial agents (Song et al., 2015).
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are generally used as protecting groups in organic synthesis . They are introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds, enabling selective reactions . A possible mechanism of action involves a nucleophilic substitution reaction through intramolecular hydrogen bonding .
Biochemical Pathways
The boc group plays a significant role in synthetic organic chemistry, and its introduction into organic compounds can influence various biochemical pathways .
Result of Action
The result of the action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely the protection of functional groups in organic compounds, enabling selective reactions . In some cases, Boc-protected compounds have shown improved antibacterial activities .
Action Environment
The action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the stability of the Boc group and its ability to protect functional groups .
Future Directions
The use of the Boc group in organic synthesis is a well-established technique, and it’s likely to continue being used due to its effectiveness and versatility . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of new compounds.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654649 | |
Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364077-84-9 | |
Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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